![molecular formula C20H23N3O2 B5292107 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B5292107.png)
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide, also known as BAY 41-2272, is a chemical compound that has gained considerable attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of drugs known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have various physiological and biochemical effects.
Wirkmechanismus
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 acts as a sGC stimulator, which means that it enhances the activity of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a crucial role in various physiological processes such as vasodilation, platelet aggregation, and smooth muscle relaxation. By stimulating the activity of sGC, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 increases the production of cGMP, which leads to vasodilation, anti-inflammatory, and anti-fibrotic effects.
Biochemical and Physiological Effects
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to have various biochemical and physiological effects. It has been shown to increase cGMP levels in various tissues, including the lungs, heart, and kidneys. Additionally, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to decrease pulmonary arterial pressure in animal models of pulmonary arterial hypertension. Furthermore, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to decrease the production of pro-inflammatory cytokines and chemokines in various cell types, including macrophages and endothelial cells. Moreover, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to decrease the production of extracellular matrix proteins, such as collagen and fibronectin, which are involved in the development of fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in lab experiments is its specificity for sGC. Unlike other drugs that target cGMP, such as phosphodiesterase inhibitors, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 specifically targets sGC, which can lead to more specific and targeted effects. Additionally, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to be effective in various animal models of disease, which suggests that it has potential as a therapeutic agent. However, one of the limitations of using 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in lab experiments is its cost. 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 is a relatively expensive compound, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in scientific research. One potential direction is the use of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in the treatment of fibrotic diseases. 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to have anti-fibrotic effects in various animal models of disease, which suggests that it may be useful in the treatment of fibrosis in humans. Additionally, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 may have potential as a treatment for pulmonary arterial hypertension, a disease that currently has limited treatment options. Overall, the potential therapeutic uses of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 make it an exciting area of research for future studies.
Conclusion
In conclusion, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 is a chemical compound that has gained considerable attention in scientific research due to its potential as a therapeutic agent. The synthesis of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 is a multi-step process that involves several chemical reactions. 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been extensively studied for its potential therapeutic uses in various diseases. It acts as a sGC stimulator, which enhances the activity of sGC, leading to vasodilation, anti-inflammatory, and anti-fibrotic effects. 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to have various biochemical and physiological effects, including increasing cGMP levels and decreasing pulmonary arterial pressure. One of the advantages of using 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in lab experiments is its specificity for sGC. However, one of the limitations is its cost. There are several future directions for the use of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 in scientific research, including the treatment of fibrotic diseases, inflammatory diseases, and pulmonary arterial hypertension.
Synthesemethoden
The synthesis of 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 is a multi-step process that involves several chemical reactions. The starting materials for the synthesis are 4-cyanophenol and 4-(diethylamino)-2-methylbenzaldehyde. The first step involves the reaction of 4-cyanophenol with 2-chloroacetic acid in the presence of a base to form 2-(4-cyanophenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form 2-(4-cyanophenoxy)acetyl chloride. The final step involves the reaction of 2-(4-cyanophenoxy)acetyl chloride with 4-(diethylamino)-2-methylbenzaldehyde in the presence of a base to form 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272.
Wissenschaftliche Forschungsanwendungen
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been extensively studied for its potential therapeutic uses in various diseases. It has been shown to have vasodilatory effects, which can be beneficial in the treatment of hypertension and pulmonary arterial hypertension. Additionally, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, 2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide 41-2272 has been shown to have anti-fibrotic effects, which can be beneficial in the treatment of fibrotic diseases such as liver cirrhosis and pulmonary fibrosis.
Eigenschaften
IUPAC Name |
2-(4-cyanophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-4-23(5-2)17-8-11-19(15(3)12-17)22-20(24)14-25-18-9-6-16(13-21)7-10-18/h6-12H,4-5,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHUUMKATAQLDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)
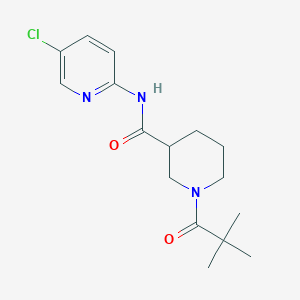
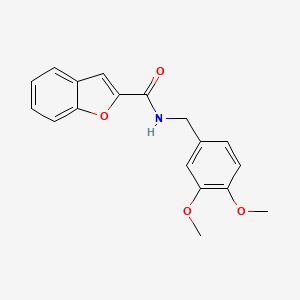
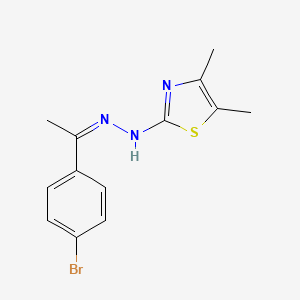
![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)
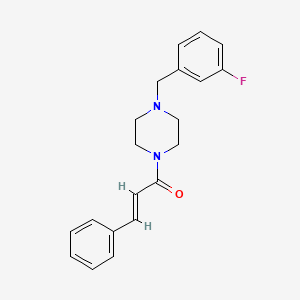
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)
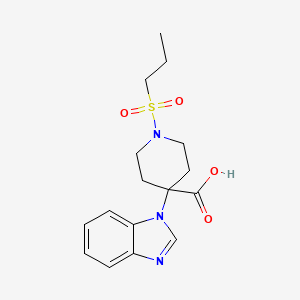
![4,5-dimethyl-N'-[2-methyl-1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B5292089.png)
![1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)
![3-[5-(2-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5292102.png)
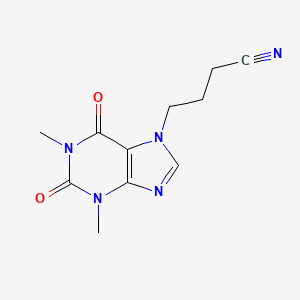
![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)